molecular formula C25H28N4O3S B2570737 N-(3,5-dimethylphenyl)-2-((6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide CAS No. 902886-57-1

N-(3,5-dimethylphenyl)-2-((6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2570737
CAS RN: 902886-57-1
M. Wt: 464.58
InChI Key: BTSKSNIXNYHCLP-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-((6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H28N4O3S and its molecular weight is 464.58. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Applications

Compounds with structural similarities to the one have demonstrated significant antimicrobial and antifungal properties. For instance, derivatives of rhodanine-3-acetic acid showed potent activity against mycobacteria, including Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) of 8-16μM, indicating their potential as therapeutic agents against bacterial infections (Krátký, Vinšová, & Stolaříková, 2017). Another study highlighted the antifungal effect of 4-Chloro-6-Methoxy-N, N-Dimethylpyrimidin-2-Amine Derivatives, showing significant activity against Aspergillus terreus and Aspergillus niger, emphasizing the utility of such compounds in developing antifungal agents (Jafar et al., 2017).

Anticonvulsant and Anti-HIV Activities

Research on S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine has revealed their potential as anticonvulsants. These compounds have demonstrated moderate anticonvulsant activity in in vivo studies, showing an ability to extend the latency period and reduce the duration and severity of seizures (Severina et al., 2020). Additionally, 2-[2-(3,5-Dimethylphenoxy)ethylthio]pyrimidin-4(3H)-ones have shown anti-HIV-1 activity, particularly in inhibiting virus reproduction in vitro, suggesting their role in anti-HIV research (Novikov et al., 2004).

Anticancer Research

The synthesis of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives and their evaluation for anticancer activity have revealed promising results. Certain derivatives exhibited significant growth inhibitory effects on various cancer cell lines, such as MCF-7 human breast adenocarcinoma, highlighting the potential of these compounds in cancer therapy (Abdellatif et al., 2014).

Chemical Synthesis and Molecular Interactions

Compounds related to the query chemical have been utilized in chemical syntheses and the study of molecular interactions. For example, the synthesis of N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines as dual inhibitors of CLK1 and DYRK1A kinases demonstrates the role of such compounds in developing targeted therapeutic agents (Loidreau et al., 2013).

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[[6-[(4-methoxyphenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O3S/c1-16-10-17(2)12-19(11-16)26-23(30)15-33-25-27-22-8-9-29(14-21(22)24(31)28-25)13-18-4-6-20(32-3)7-5-18/h4-7,10-12H,8-9,13-15H2,1-3H3,(H,26,30)(H,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSKSNIXNYHCLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(CN(CC3)CC4=CC=C(C=C4)OC)C(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethylphenyl)-2-((6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide

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